5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXLWXQGMKGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most prevalent approach involves cyclization of substituted ortho-aminophenols or nitrophenols with aldehydes, under acidic conditions, to form the tetrahydroquinoline core, followed by chlorination and methoxylation.
Key Steps:
- Starting Materials: 4-chloro-2-aminophenol or 4-chloro-2-nitrophenol, along with appropriate aldehydes such as methacrylaldehyde.
- Reaction Conditions: Acidic medium, typically hydrochloric acid (15-35%), at elevated temperatures (~90°C).
- Cyclization: Facilitated by heating, leading to the formation of the tetrahydroquinoline ring system.
Research Findings:
- A patent discloses the use of hydrochloric acid as solvent, with molar ratios optimized for high yield, e.g., 2:1 molar ratio of chloro-ortho-aminophenol to aldehyde, and 2.8–3.6 molar ratio of aldehyde to the amino phenol (see,).
- The process involves initial formation of an imine or related intermediate, followed by intramolecular cyclization under reflux conditions.
Use of Boric Acid and Water-Insulating Organic Solvents
Method Innovation
Adding boric acid and water-insoluble organic solvents (e.g., chlorobenzene, methylbenzene) enhances reaction control, reduces tar formation, and improves yields.
Process Details:
- Reaction Mixture: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, and an organic solvent.
- Temperature: 110–140°C during sulfuric acid addition.
- Post-Reaction: Removal of water via azeotropic distillation with solvents like benzene or xylene, which reduces side reactions and tar formation.
Research Findings:
- The addition of boric acid mitigates acrolein polymerization, increasing yield and safety (see,).
- The process yields high-purity 5-chloro-8-hydroxyquinoline derivatives, which are then converted to the tetrahydroquinoline hydrochloride.
Reduction and Methylation to Achieve the Methoxy Substituent
Method Details:
- The hydroxyquinoline intermediate undergoes methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- The methylation selectively occurs at the hydroxyl group, producing 8-methoxy derivatives.
Research Findings:
- Methylation is typically performed in the presence of potassium carbonate or sodium hydride in acetone or dimethylformamide, yielding the methoxy group with high regioselectivity.
Final Quaternization and Hydrochloride Salt Formation
Method:
- The tetrahydroquinoline base is reacted with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.
- The salt is isolated via filtration, washed, and dried under vacuum.
Research Findings:
- Purity levels exceeding 97% are achievable with recrystallization from suitable solvents such as ethanol or isopropanol.
Summary of Key Data and Process Parameters
| Step | Raw Materials | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 4-chloro-2-aminophenol, aldehyde | 90°C, HCl 15-35% | ~95% | Acidic cyclization, optimized molar ratios |
| Post-reaction purification | Water, organic solvents | Azeotropic distillation | - | Removes residual water and impurities |
| Methylation | Hydroxyquinoline intermediate | Base, methylating agent | >90% | Regioselective methoxy formation |
| Salt formation | Hydrochloric acid | Room temperature | >97% | Isolated as hydrochloride salt |
Research and Industrial Implications
The described methods, especially those involving boric acid and water-immiscible solvents, significantly improve process safety, reduce waste, and increase yields, making them suitable for industrial scale-up. The patents indicate that controlling reaction parameters—temperature, molar ratios, solvent choice—is critical for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing complex organic molecules. Its unique chemical properties facilitate the development of new derivatives with varied functionalities.
Biology
In biological research, 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is utilized to study enzyme inhibitors and receptor ligands . It has been shown to interact with various biological targets, leading to changes in cellular functions.
Medicine
The compound exhibits potential therapeutic applications:
- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation effectively.
- Neuroprotective Effects : Compounds in this class have been explored for their role in treating neurodegenerative disorders due to their ability to interact with neurobiological pathways.
Industry
In industrial applications, it is used in the production of dyes , pigments , and other chemicals due to its stable chemical properties.
Anticancer Activity
A study evaluated the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. Results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Microtubule Targeting Agents
Research highlighted that certain tetrahydroquinoline derivatives disrupt microtubule assembly crucial for cell division. These compounds demonstrated superior inhibition of tubulin assembly compared to standard microtubule-targeting agents .
Enzyme Inhibition
Studies have explored interactions with enzymes such as urease. Some derivatives showed mixed-type inhibition with significant binding affinities (Ki values), highlighting their potential as enzyme inhibitors .
Mechanism of Action
The mechanism by which 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their variations in substituents, molecular weight, and physicochemical properties:
Physicochemical Properties
- Melting Points: The target compound’s exact melting point is unspecified, but analogs like Maj-3o (238–240°C) and Maj-3p (268–270°C) demonstrate that bulkier substituents (e.g., indanone moieties) increase thermal stability . Simpler analogs like 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride likely have lower melting points due to reduced molecular complexity.
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt derivatives (e.g., free base of 7-chloro-tetrahydroquinoline) . Carboxylic acid derivatives (e.g., 5-fluoro-8-carboxylic acid analog) exhibit higher polarity, enhancing solubility in polar solvents .
Biological Activity
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1251925-38-8) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a chloro group at the 5th position and a methoxy group at the 8th position. Its molecular formula is , with a molecular weight of approximately 234.12 g/mol. The unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction using tryptamine derivatives.
- Chlorination and Methoxylation : These reactions introduce the chloro and methoxy substituents at the appropriate positions on the ring structure.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
Antimicrobial Activity
Several studies have shown that derivatives of this compound possess antibacterial properties , particularly against Mycobacterium tuberculosis. For instance, related quinoline derivatives have demonstrated significant inhibition of bacterial growth.
Anti-inflammatory and Anticancer Properties
Quinoline derivatives are known for their potential anti-inflammatory and anticancer activities. They may modulate biological pathways involved in inflammation and cancer progression. In vitro studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives in cancer cell lines. The results indicated that some compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent anticancer activity .
- Microtubule Targeting Agents : Research has highlighted the ability of certain tetrahydroquinoline derivatives to disrupt microtubule assembly, which is crucial for cell division. Compounds were shown to inhibit tubulin assembly more effectively than standard microtubule-targeting agents .
- Enzyme Inhibition : Studies have explored the interaction of these compounds with various enzymes. For example, some derivatives demonstrated mixed-type inhibition against urease enzymes with Ki values indicating significant binding affinity .
Comparative Analysis
The following table summarizes key findings on the biological activity of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline | Chloro and methoxy groups | Antibacterial, anticancer |
| 5-Chloro-8-hydroxyquinoline | Hydroxy group instead of methoxy | Notable antibacterial activity against Mycobacterium tuberculosis |
| Cloquintocet mexyl | Additional functional groups | Used as a herbicide component |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be optimized for yield?
A two-step approach is typically employed:
Core structure formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions, followed by reduction to generate the tetrahydroquinoline scaffold.
Functionalization : Chlorination at the 5-position and methoxylation at the 8-position using regioselective reagents (e.g., POCl₃ for chlorination, methyl iodide with a methoxy precursor).
Optimization strategies :
- Use anhydrous conditions and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to minimize over-chlorination or demethylation.
- Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the tetrahydroquinoline ring).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities.
- Elemental analysis : Validate stoichiometry (Cl and N content) to confirm hydrochloride salt formation .
Q. How should solubility and stability be managed during experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH < 4). Pre-sonication for 10–15 minutes enhances dissolution.
- Stability : Store lyophilized powder at –20°C in airtight, light-protected vials. In solution, avoid prolonged exposure to temperatures >25°C or alkaline conditions (pH > 7) to prevent hydrolysis of the methoxy group .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- First aid : For skin contact, rinse immediately with 10% ethanol-water solution; for eye exposure, irrigate with saline for 15 minutes. Always consult a physician and provide the SDS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications?
- Variable substituents : Synthesize analogs with halogen (Br, F) or alkyl groups at the 5-position and compare bioactivity (e.g., receptor binding assays).
- Methodology :
Q. How can contradictory biological activity data between studies be resolved?
- Purity validation : Re-analyze batches via LC-HRMS to rule out degradation products (e.g., dechlorinated or oxidized species).
- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines.
- Environmental factors : Document solvent composition, temperature, and incubation times, as these can alter compound aggregation or membrane permeability .
Q. What in silico strategies are effective for predicting metabolic pathways or toxicity?
- Metabolism prediction : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the tetrahydroquinoline ring).
- Toxicity profiling : Apply QSAR models to estimate hepatotoxicity or cardiotoxicity risks based on structural alerts (e.g., chlorinated aromatic systems) .
Q. What advanced techniques are used to resolve chiral centers in derivatives of this compound?
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak® IA or IB) with hexane/isopropanol mobile phases.
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
